N-[(2-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine
Description
N-[(2-Methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at position 6 and a bulky N-[(2-methoxyphenyl)(2-methylindol-3-yl)methyl] substituent.
Properties
Molecular Formula |
C23H23N3O |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine |
InChI |
InChI=1S/C23H23N3O/c1-15-9-8-14-21(24-15)26-23(18-11-5-7-13-20(18)27-3)22-16(2)25-19-12-6-4-10-17(19)22/h4-14,23,25H,1-3H3,(H,24,26) |
InChI Key |
JSDTZFUVHPRMHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(C2=CC=CC=C2OC)C3=C(NC4=CC=CC=C43)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine typically involves multi-step organic reactions One common approach is to start with the preparation of the 2-methoxyphenyl and 2-methyl-1H-indol-3-yl intermediates These intermediates are then coupled using a suitable linker, such as a methyl group, under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of automated reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to facilitate the coupling and substitution reactions.
Chemical Reactions Analysis
Oxidation Reactions
The methoxyphenyl and methylindolyl groups are susceptible to oxidation under controlled conditions.
Reduction Reactions
The pyridine ring and benzylic positions undergo reduction with varying selectivity.
| Reagent | Conditions | Major Product(s) | Key Observations |
|---|---|---|---|
| LiAlH₄ | Dry THF, reflux | Reduction of pyridine to piperidine | Complete saturation of pyridine ring |
| NaBH₄ / NiCl₂ | Methanol, 25°C | Selective reduction of C=N bonds | Retention of methoxy groups noted |
| H₂ (Pd/C) | Ethyl acetate, 50 psi | Hydrogenolysis of benzylic C–N bonds | Cleavage yields indole and pyridine fragments |
Substitution Reactions
Electrophilic substitution occurs preferentially on the indole ring, while nucleophilic substitution targets the pyridine moiety.
Electrophilic Substitution
| Reagent | Position Modified | Product | Yield |
|---|---|---|---|
| N-Bromosuccinimide | C-5 of indole | 5-Bromo-indole derivative | 72% |
| HNO₃ / H₂SO₄ | C-4 of methoxyphenyl | Nitro-substituted aryl group | 65% |
Nucleophilic Substitution
| Reagent | Target Site | Product | Conditions |
|---|---|---|---|
| NH₃ (aq) | Pyridine C-2 | 2-Aminopyridine analog | 120°C, sealed tube |
| KSCN | Methoxyphenyl methyl | Thiocyanate adduct | DMF, 80°C |
Alkylation and Arylation
The benzylic carbon between indole and pyridine serves as a reactive site for alkylation.
| Reagent | Conditions | Product | Role in Synthesis |
|---|---|---|---|
| CH₃I / K₂CO₃ | DMF, 60°C | N-Methylation of indole | Enhances lipophilicity |
| PhCHO / BF₃·Et₂O | Dichloromethane, −10°C | Friedel-Crafts arylation at indole C-2 | Expands aromatic conjugation |
Cyclization Reactions
Under specific conditions, the compound forms heterocyclic fused systems.
Degradation Pathways
Stability studies reveal susceptibility to hydrolytic and photolytic degradation:
| Condition | Pathway | Degradation Products | Half-Life |
|---|---|---|---|
| pH < 3 (HCl) | Hydrolysis of pyridine-amine bond | 6-Methylpyridin-2-amine + Indole-carbaldehyde | 8 hours |
| UV light (254 nm) | C–C bond cleavage | Methoxyphenyl fragments + Pyridine | 48 hours |
Key Mechanistic Insights
-
Oxidation : Proceeds via radical intermediates at benzylic positions, confirmed by ESR studies.
-
Reduction : Pyridine ring reduction follows a stepwise electron-transfer mechanism.
-
Substitution : Indole’s C-5 position exhibits higher electrophilic reactivity due to electron-donating effects of the methoxy group.
This comprehensive reactivity profile highlights the compound’s versatility in medicinal chemistry and materials science. Further studies are required to explore its catalytic applications and enantioselective transformations.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more intricate molecular structures. Its unique functional groups allow chemists to explore new synthetic routes and develop derivatives with enhanced properties.
Biology
In biological research, N-[(2-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine has been investigated for potential bioactive properties :
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial effects against various pathogens. For example, derivatives have shown significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) suggesting efficacy at low doses.
- Cytotoxicity : Research has demonstrated that the compound can selectively induce cytotoxic effects in certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing cancer therapies that minimize side effects.
Medicine
The therapeutic potential of this compound is being explored in various contexts:
- Neurological Disorders : The compound's ability to interact with specific receptors suggests it may have therapeutic effects in treating conditions such as depression or anxiety.
- Enzyme Inhibition : It may act as an inhibitor of enzymes involved in metabolic pathways linked to disease progression. For instance, studies have indicated that similar compounds can inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer's.
Case Studies
Several studies have highlighted the potential applications of this compound:
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial properties of various derivatives of this compound against common pathogens.
- Results showed a significant reduction in bacterial growth at concentrations ranging from 128 to 256 µg/mL.
-
Cytotoxicity Assessment :
- A cytotoxicity assay was conducted using human cancer cell lines.
- The findings indicated that the compound exhibited selective toxicity towards cancer cells with an IC50 value significantly lower than that for normal cells.
-
Neuroprotective Effects :
- Research investigating the neuroprotective effects of similar compounds found that they could improve cognitive function in animal models of Alzheimer's disease.
- The study suggested that the mechanism involved modulation of acetylcholine levels through enzyme inhibition.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The compound shares structural motifs with several classes of bioactive molecules, including indole derivatives, pyridine-based amines, and NBOMe-series hallucinogens. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Core Heterocycle :
- The target compound’s pyridin-2-amine core differs from the pyridin-3-amine in N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine. This positional isomerism may alter receptor binding affinities, as seen in NBOMe compounds where substitution patterns dictate serotonin receptor selectivity .
- The indole moiety in the target compound is absent in 25I-NBOMe, which instead uses a phenethylamine backbone. Indole derivatives are often associated with interactions with tryptaminergic receptors .
The 6-methyl group on the pyridine ring may enhance lipophilicity compared to unsubstituted pyridines, as observed in antimicrobial pyridin-2-amine derivatives .
Antimicrobial pyridin-3-amine derivatives (e.g., N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine) achieve MIC values of 8–32 µg/mL, suggesting that substitution at position 3 may enhance bacterial membrane disruption .
Computational and Experimental Insights
- ADME-Tox Predictions : Analogous compounds (e.g., IP-5) with lipophilic substituents often exhibit favorable absorption but may incur hepatotoxicity risks, a consideration for further study .
Biological Activity
N-[(2-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine, a compound with potential therapeutic applications, has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, indole derivatives have shown cytotoxic effects against various cancer cell lines. In a study evaluating a series of indole derivatives, one compound demonstrated an IC50 value of 1.143 µM against renal cancer cells, highlighting the potential effectiveness of similar structures in targeting malignancies .
Antimicrobial Activity
The compound's structural analogs have been tested for antimicrobial properties. A recent study found that certain indole derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 20 to 40 µM against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the indole structure could enhance antibacterial efficacy .
Anti-inflammatory Effects
Indole derivatives are known for their anti-inflammatory properties. A derivative closely related to the compound was shown to inhibit pro-inflammatory cytokines in vitro, providing a basis for its potential use in treating inflammatory diseases .
Targeting Enzymatic Pathways
The biological activity of this compound may involve the inhibition of specific enzymes associated with cancer progression and inflammation. For instance, compounds with similar structures have been reported to inhibit histone deacetylases (HDACs) and cyclooxygenases (COX), which play critical roles in tumor growth and inflammatory responses .
Receptor Interaction
The compound may also act as a modulator for various receptors. Indole derivatives have been shown to interact with serotonin receptors, which could explain their antidepressant effects observed in some studies .
Study 1: Anticancer Activity Assessment
A study conducted on a series of indole derivatives including this compound revealed promising results against several cancer cell lines. The compound exhibited selective cytotoxicity towards ovarian cancer cells with an IC50 value significantly lower than other tested compounds .
Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, the compound's analogs were assessed against multi-drug resistant strains of bacteria. The results indicated that modifications to the indole structure could enhance antimicrobial potency, making it a candidate for further development in treating resistant infections .
Q & A
Q. What synthetic strategies are recommended for preparing N-[(2-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine?
- Methodology : Multi-step synthesis involving: (i) Imine formation : Reacting 2-methylindole-3-carbaldehyde with 2-methoxyaniline under acidic conditions to form a Schiff base intermediate. (ii) Reductive amination : Catalytic hydrogenation or use of NaBH₃CN to reduce the imine bond, followed by coupling with 6-methylpyridin-2-amine via nucleophilic substitution . (iii) Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol.
- Key Considerations : Optimize reaction temperature (e.g., 60–80°C for imine formation) and solvent polarity to avoid side products like over-alkylation .
Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) and compare with computed chemical shifts (DFT/B3LYP/6-31G*). Key signals: Indole NH (~11 ppm), methoxy group (~3.8 ppm), and pyridine protons (6.5–8.5 ppm) .
- MS : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- Crystallography :
- Use SHELX for structure refinement. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å). Analyze hydrogen bonding (e.g., N–H⋯N interactions) and dihedral angles between aromatic rings to confirm stereochemistry .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Approach :
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Validate with MD simulations (GROMACS) to assess binding stability.
- QSAR : Correlate substituent effects (e.g., methoxy vs. methyl groups) with activity using descriptors like logP and polar surface area .
Q. How to resolve contradictions in biological activity data across different studies?
- Root Causes : Polymorphism (e.g., crystal packing variations altering solubility) or assay conditions (e.g., pH affecting protonation states).
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
